molecular formula C6H8BrN B11915271 4-Bromo-1,2-dimethyl-1H-pyrrole

4-Bromo-1,2-dimethyl-1H-pyrrole

Cat. No.: B11915271
M. Wt: 174.04 g/mol
InChI Key: LEZMSJGXOJVRJC-UHFFFAOYSA-N
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Description

4-Bromo-1,2-dimethyl-1H-pyrrole is a heterocyclic organic compound with the molecular formula C6H8BrN It is a derivative of pyrrole, where the hydrogen atom at the 4-position is replaced by a bromine atom, and the 1 and 2 positions are substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,2-dimethyl-1H-pyrrole typically involves the bromination of 1,2-dimethylpyrrole. One common method is the reaction of 1,2-dimethylpyrrole with bromine in an inert solvent such as dichloromethane at low temperatures. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom selectively substitutes the hydrogen atom at the 4-position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of bromine sources such as N-bromosuccinimide (NBS) can also be employed to achieve selective bromination under milder conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1,2-dimethyl-1H-pyrrole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives with functional groups such as carbonyl or carboxyl groups.

    Reduction Reactions: The bromine atom can be reduced to form 1,2-dimethylpyrrole.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed:

    Substitution Reactions: Formation of 4-substituted-1,2-dimethylpyrroles.

    Oxidation Reactions: Formation of 4-bromo-1,2-dimethylpyrrole-3-carboxylic acid or 4-bromo-1,2-dimethylpyrrole-3-aldehyde.

    Reduction Reactions: Formation of 1,2-dimethylpyrrole.

Scientific Research Applications

4-Bromo-1,2-dimethyl-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1,2-dimethyl-1H-pyrrole depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the methyl groups can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

    1,2-Dimethylpyrrole: Lacks the bromine atom, making it less reactive in substitution reactions.

    4-Chloro-1,2-dimethyl-1H-pyrrole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    4-Iodo-1,2-dimethyl-1H-pyrrole:

Uniqueness: 4-Bromo-1,2-dimethyl-1H-pyrrole is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs

Properties

Molecular Formula

C6H8BrN

Molecular Weight

174.04 g/mol

IUPAC Name

4-bromo-1,2-dimethylpyrrole

InChI

InChI=1S/C6H8BrN/c1-5-3-6(7)4-8(5)2/h3-4H,1-2H3

InChI Key

LEZMSJGXOJVRJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN1C)Br

Origin of Product

United States

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